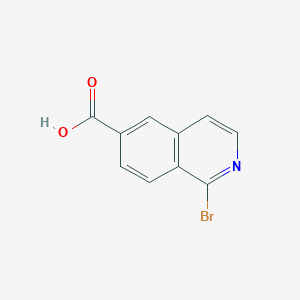![molecular formula C15H15NO2 B7901064 Methyl 4-amino-4'-methyl-[1,1'-biphenyl]-3-carboxylate](/img/structure/B7901064.png)
Methyl 4-amino-4'-methyl-[1,1'-biphenyl]-3-carboxylate
Overview
Description
Methyl 4-amino-4’-methyl-[1,1’-biphenyl]-3-carboxylate: is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a carboxylate group at the 3-position, an amino group at the 4-position, and a methyl group at the 4’-position of the biphenyl structure. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-4’-methyl-[1,1’-biphenyl]-3-carboxylate typically involves the following steps:
Suzuki–Miyaura Coupling: This reaction is used to form the biphenyl core by coupling a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki–Miyaura coupling reactions followed by subsequent functional group modifications. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction of the carboxylate group can yield the corresponding alcohol.
Substitution: The amino group can participate in various substitution reactions, such as acylation or alkylation, to form amides or secondary amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides are used in the presence of a base.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of amides or secondary amines.
Scientific Research Applications
Chemistry: Methyl 4-amino-4’-methyl-[1,1’-biphenyl]-3-carboxylate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the interactions of biphenyl derivatives with biological macromolecules .
Industry: In the industrial sector, it is used in the production of polymers, dyes, and other specialty chemicals .
Mechanism of Action
The mechanism of action of Methyl 4-amino-4’-methyl-[1,1’-biphenyl]-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and carboxylate groups play crucial roles in binding to these targets, leading to the modulation of their activity . The pathways involved may include inhibition or activation of enzymatic reactions, depending on the specific application .
Comparison with Similar Compounds
4-methylbiphenyl: Lacks the amino and carboxylate groups, making it less reactive in certain chemical reactions.
4-amino-4’-methylbiphenyl: Similar structure but lacks the carboxylate group, affecting its solubility and reactivity.
Methyl 4-amino-[1,1’-biphenyl]-3-carboxylate: Similar but lacks the methyl group at the 4’-position, which can influence its steric properties.
Uniqueness: Methyl 4-amino-4’-methyl-[1,1’-biphenyl]-3-carboxylate is unique due to the presence of both the amino and carboxylate groups, which provide a balance of reactivity and stability. The methyl group at the 4’-position also adds to its steric properties, making it distinct from other biphenyl derivatives .
Properties
IUPAC Name |
methyl 2-amino-5-(4-methylphenyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-10-3-5-11(6-4-10)12-7-8-14(16)13(9-12)15(17)18-2/h3-9H,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQMPAEXLNYUBPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C=C2)N)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1-Benzyl-piperidin-4-yl)-methyl-amino]-acetic acid](/img/structure/B7901003.png)





![Methyl 3-amino-4'-fluoro-[1,1'-biphenyl]-4-carboxylate](/img/structure/B7901041.png)
![Methyl 3-amino-3'-methoxy-[1,1'-biphenyl]-4-carboxylate](/img/structure/B7901051.png)


![Methyl 4-amino-3'-methyl-[1,1'-biphenyl]-3-carboxylate](/img/structure/B7901065.png)
![Methyl 4-amino-4'-fluoro-[1,1'-biphenyl]-3-carboxylate](/img/structure/B7901072.png)
![Methyl 4-amino-4'-methoxy-[1,1'-biphenyl]-3-carboxylate](/img/structure/B7901080.png)
![Methyl 4-amino-3'-methoxy-[1,1'-biphenyl]-3-carboxylate](/img/structure/B7901083.png)
